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Compound of Interest

Compound Name: 4-Bromo-2-cyclopropoxypyridine

Cat. No.: B596339

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
and a plausible synthetic route for the novel compound 4-Bromo-2-cyclopropoxypyridine.
Due to the limited availability of public experimental data for this specific molecule, this
document leverages established principles of organic chemistry and spectroscopy to offer a
robust predictive profile. This guide is intended to support researchers in the synthesis,
characterization, and application of this compound in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Bromo-2-
cyclopropoxypyridine. These predictions are based on the analysis of similar molecular
structures and established spectroscopic databases.

Table 1: Predicted 'H NMR Spectroscopic Data
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e Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)
H-3 6.8-7.0 d ~1.5-2.0
H-5 72-7.4 dd ~5.0-55,~15-2.0
H-6 7.9-8.1 d ~5.0-55
O-CH (cyclopropy!) 42-4.4 m -
CHz2 (cyclopropyl) 08-1.2 m -
Solvent: CDCls
. 13 1

Carbon Atom

Predicted Chemical Shift (8, ppm)

C-2 162 - 165
C-3 112 - 115
C-4 120 - 123
C-5 140 - 143
C-6 148 - 151
O-CH (cyclopropyl) 55 - 60
CHz (cyclopropyl) 5-10

Solvent: CDCIz

IabJe_S,_ELedmIed_Mass_SpeﬂmmﬂLy Data

m/z (relative intensity, %)

[M]*+ 213/215 (base peak, isotopic pattern for Br)
[M-CsHa4]* 171/173

= 315
[M-OCsHs]* 156/158
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lonization Method: Electron lonization (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Functional Group Predicted Absorption Range (cm~?)
C-H (aromatic) 3050 - 3150
C-H (cyclopropyl) 2950 - 3050
C=N, C=C (aromatic ring) 1550 - 1600

1200 - 1250 (asymmetric), 1000 - 1050
C-O (ether) ]

(symmetric)
C-Br 500 - 600

Proposed Synthetic Pathway and Experimental
Protocol

A plausible and efficient method for the synthesis of 4-Bromo-2-cyclopropoxypyridine is the
Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide
with a suitable alkyl halide. In this case, the synthesis would proceed from 4-bromo-2-
hydroxypyridine and a cyclopropyl halide.
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Caption: Proposed synthetic workflow for 4-Bromo-2-cyclopropoxypyridine.

Experimental Protocol: Williamson Ether Synthesis

o Reaction Setup: To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at O

°C.

o Alkoxide Formation: Allow the reaction mixture to stir at O °C for 30 minutes, then warm to

room temperature and stir for an additional 1 hour. The formation of the sodium salt of 4-

bromo-2-hydroxypyridine should be observed.

» Etherification: Cool the reaction mixture back to 0 °C and add cyclopropyl bromide (1.5 eq)

dropwise.

» Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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» Workup: Upon completion, quench the reaction by the slow addition of water at 0 °C. Extract
the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-
Bromo-2-cyclopropoxypyridine.

o Characterization: The structure and purity of the final compound should be confirmed using
1H NMR, 8C NMR, mass spectrometry, and IR spectroscopy, and compared against the
predicted data.

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized
4-Bromo-2-cyclopropoxypyridine.
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¢ To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Bromo-2-
cyclopropoxypyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596339#spectroscopic-data-for-4-bromo-2-
cyclopropoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b596339?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

